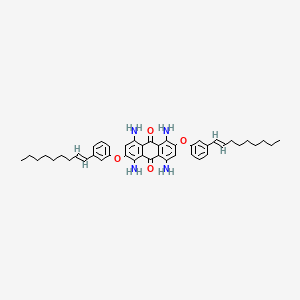
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of substitutions and additions to introduce the amino and phenoxy groups. Common reagents used in these reactions include amines, phenols, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of high-performance polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups facilitate binding to active sites, while the phenoxy groups enhance its stability and solubility. Pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenoxy groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C44H52N4O4 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis[3-[(E)-non-1-enyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C44H52N4O4/c1-3-5-7-9-11-13-15-19-29-21-17-23-31(25-29)51-35-27-33(45)37-39(41(35)47)43(49)38-34(46)28-36(42(48)40(38)44(37)50)52-32-24-18-22-30(26-32)20-16-14-12-10-8-6-4-2/h15-28H,3-14,45-48H2,1-2H3/b19-15+,20-16+ |
InChI Key |
XKEFTXFHFDXJPK-MXWIWYRXSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C1=CC(=CC=C1)OC2=C(C3=C(C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)/C=C/CCCCCCC)N)C(=C2)N)N |
Canonical SMILES |
CCCCCCCC=CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C=CCCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


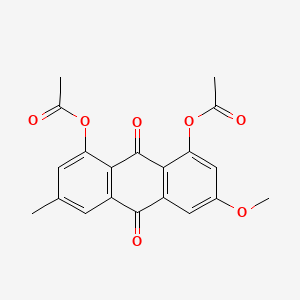

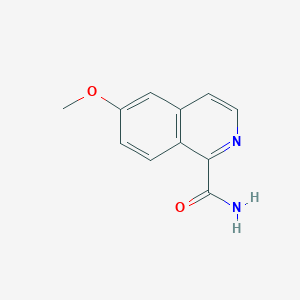

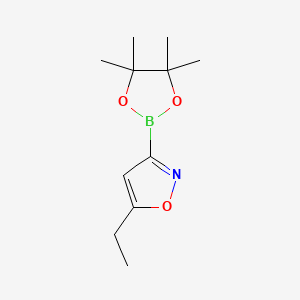
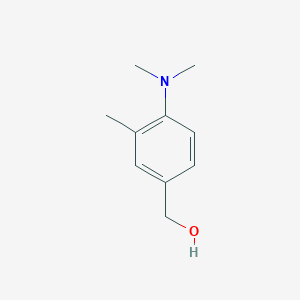
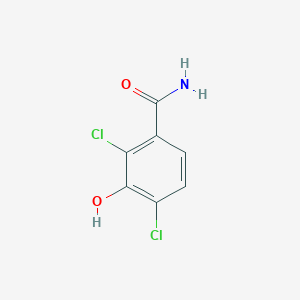
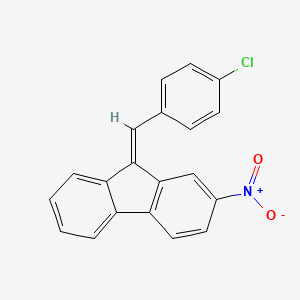
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
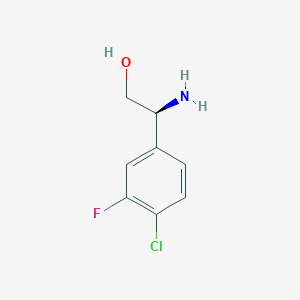
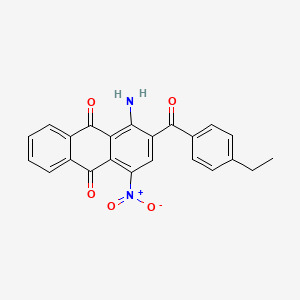
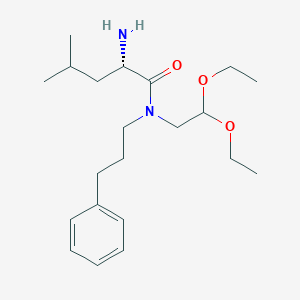
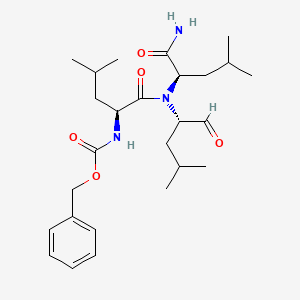
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
